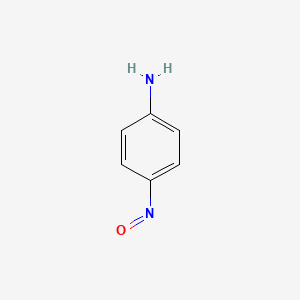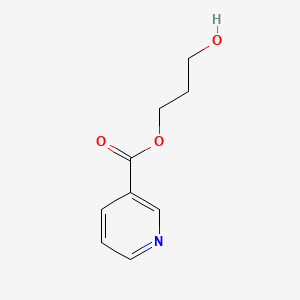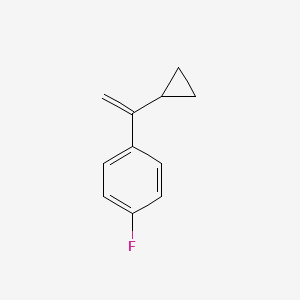![molecular formula C9H14 B1616271 Bicyclo[2.2.1]hept-2-ene;ethene CAS No. 26007-43-2](/img/structure/B1616271.png)
Bicyclo[2.2.1]hept-2-ene;ethene
Descripción general
Descripción
Bicyclo[2.2.1]hept-2-ene;ethene: This compound is formed by the polymerization of bicyclo(2.2.1)hept-2-ene (norbornene) with ethene, resulting in a polymer with distinct mechanical and thermal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The polymerization of bicyclo(2.2.1)hept-2-ene with ethene can be achieved using various catalysts. One common method involves the use of cobalt (II) compounds and metallocenes such as [η5-(C5Me5)Co-η2-Cl]2 in chlorobenzene, activated with methylaluminoxane (MAO) . This process results in the formation of polymers with varying molecular weights and glass transition temperatures.
Industrial Production Methods: Industrial production of polynorbornene typically involves the use of Ziegler-Natta catalysts containing titanium tetrachloride (TiCl4) and aluminum alkyls (AlR3 or R2AlCl) . These catalysts facilitate the polymerization process, yielding a saturated polymer with 2,3 linkages .
Análisis De Reacciones Químicas
Types of Reactions: Polynorbornene undergoes various chemical reactions, including polymerization, pyrolysis, and photoreactive processes.
Common Reagents and Conditions:
Polymerization: Catalysts such as cobalt (II) compounds and metallocenes in the presence of MAO.
Pyrolysis: Analyzed using pyrolysis-mass spectrometry and microwave spectroscopy.
Photoreactive Processes: UV irradiation leads to significant changes in refractive index and surface properties.
Major Products:
Polymerization: Results in polymers with varying molecular weights and glass transition temperatures.
Pyrolysis: Generates detailed insights into the compounds produced by elimination processes.
Photoreactive Processes: Applications in optical devices and surface functionalization.
Aplicaciones Científicas De Investigación
Polynorbornene has a wide range of scientific research applications:
Chemistry: Used in the preparation of cis, exo-2,3-diarylsubstituted bicyclo(2.2.1)heptanes or bicyclo(2.2.1)hept-2-enes.
Biology: Studies on the thermal conversion dynamics and stereochemistry of the products.
Industry: Utilized in the production of photoresist materials for lithography and optical devices.
Mecanismo De Acción
The mechanism of action of polynorbornene involves the polymerization process facilitated by specific catalysts. The molecular targets and pathways include the activation of bicyclo(2.2.1)hept-2-ene and ethene by catalysts such as cobalt (II) compounds and metallocenes . This activation leads to the formation of macromonomers with vinylic end groups.
Comparación Con Compuestos Similares
Polynorbornene is unique due to its distinct mechanical and thermal properties. Similar compounds include:
- Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde
- 5-Norbornene-2-methanol
- 5-Norbornene-2-carboxylic acid
These compounds share structural similarities but differ in their specific applications and properties.
Propiedades
IUPAC Name |
bicyclo[2.2.1]hept-2-ene;ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFIHNOEGSAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110633-42-6, 26007-43-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110633-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene-norbornene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26007-43-2 | |
| Record name | Bicyclo(2.2.1)hept-2-ene, polymer with ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026007432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)







![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)
![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)


![4-[4-(diethylamino)phenyl]iminonaphthalen-1-one](/img/structure/B1616208.png)

